molecular formula C25H26ClN3O3 B2823069 N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarbo xamide CAS No. 919972-65-9

N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarbo xamide

Cat. No. B2823069
CAS RN: 919972-65-9
M. Wt: 451.95
InChI Key: BVXLPVSATHIVSW-UHFFFAOYSA-N
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Description

N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarbo xamide is a useful research compound. Its molecular formula is C25H26ClN3O3 and its molecular weight is 451.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to the one have been synthesized for various purposes, including the exploration of their chemical properties and potential applications. For example, benzimidazole derivatives are synthesized for their antimicrobial activities, showcasing a methodological approach to creating compounds with potential therapeutic applications (Salahuddin et al., 2017). Such research often involves characterizing the chemical and physical properties of these compounds, including their molecular structure, using various analytical techniques.

Antimicrobial Activity

A significant area of application for benzimidazole derivatives involves their antimicrobial properties. Studies have synthesized and tested these compounds against a variety of bacterial and fungal strains, demonstrating their potential as antimicrobial agents. For instance, the synthesis and evaluation of benzimidazole, benzoxazole, and benzothiazole derivatives have shown promising results against Escherichia coli and Staphylococcus aureus, among others, indicating their potential in addressing microbial resistance and infections (Padalkar et al., 2016).

Anticancer Evaluation

Benzimidazole derivatives have also been explored for their anticancer properties. Research into these compounds has involved synthesizing and testing their effectiveness against various cancer cell lines, contributing to the search for new anticancer therapies. The evaluation of these compounds' ability to inhibit cancer cell proliferation offers insights into their potential therapeutic applications in oncology (Salahuddin et al., 2014).

Photophysical Properties

Research into the photophysical properties of benzimidazole and related compounds reveals their potential in materials science, including applications in fluorescent materials and organic electronics. The study of their excited-state dynamics and interactions with light can lead to advancements in optoelectronic devices and sensors (Padalkar et al., 2011).

properties

IUPAC Name

N-[1-[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3/c1-17-16-19(11-12-20(17)26)31-14-6-5-13-29-22-9-4-3-8-21(22)28-24(29)18(2)27-25(30)23-10-7-15-32-23/h3-4,7-12,15-16,18H,5-6,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXLPVSATHIVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarbo xamide

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